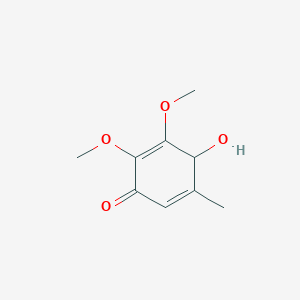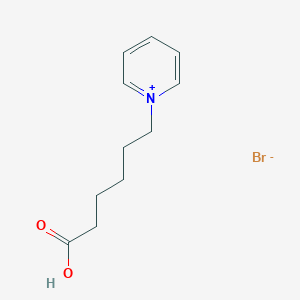
1-(5-Carboxypentyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Carboxypentyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H16BrNO2. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxypentyl group. It is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-carboxypentyl)pyridin-1-ium bromide typically involves the quaternization of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with 5-bromopentanoic acid under basic conditions. The reaction proceeds as follows:
- Pyridine is reacted with 5-bromopentanoic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Carboxypentyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The carboxypentyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, chloride, or other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-(5-Carboxypentyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(5-carboxypentyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The carboxypentyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
- 1-(5-Carboxypentyl)-3-(ethoxycarbonyl)pyridin-1-ium bromide
- 1-(5-Carboxypentyl)-4-(2-(pyridin-4-yl)vinyl)pyridin-1-ium
Comparison: 1-(5-Carboxypentyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
6-pyridin-1-ium-1-ylhexanoic acid;bromide |
InChI |
InChI=1S/C11H15NO2.BrH/c13-11(14)7-3-1-4-8-12-9-5-2-6-10-12;/h2,5-6,9-10H,1,3-4,7-8H2;1H |
InChI Key |
WWHSESLJLKENCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



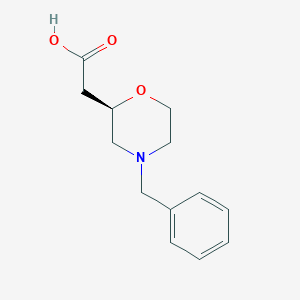
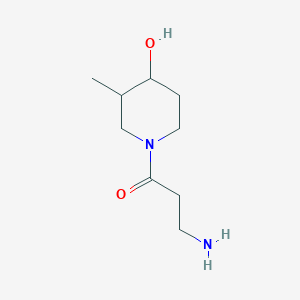
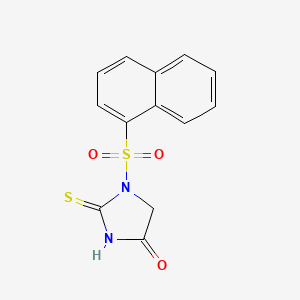

![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
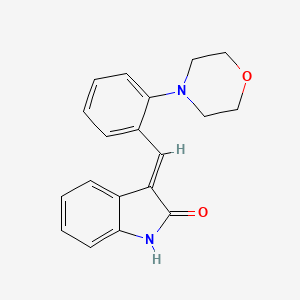
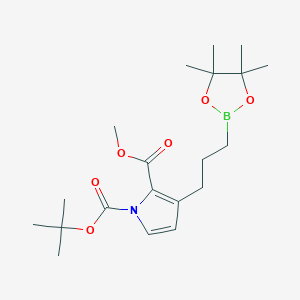
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
